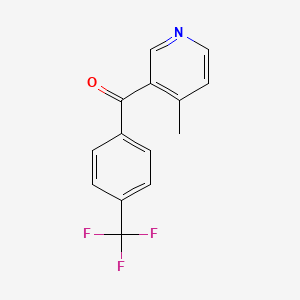

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYAOSEIRPFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 3 Trifluoromethylbenzoyl Pyridine

Retrosynthetic Analysis and Key Disconnections

The primary retrosynthetic disconnection for 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine focuses on the carbon-carbon bond of the ketone functional group. This disconnection simplifies the target molecule into two primary building blocks: a 4-methyl-3-pyridyl synthon and a 3-(trifluoromethyl)benzoyl synthon.

This disconnection leads to two main forward-synthetic strategies:

Nucleophilic Pyridine (B92270) Approach: The 4-methyl-3-pyridyl fragment acts as a nucleophile, typically in the form of an organometallic reagent such as a Grignard reagent (4-methyl-3-pyridylmagnesium halide) or an organozinc reagent (4-methyl-3-pyridylzinc halide). This nucleophile then reacts with an electrophilic 3-(trifluoromethyl)benzoyl derivative, most commonly 3-(trifluoromethyl)benzoyl chloride.

Electrophilic Pyridine Approach (less common): In an alternative, though less frequently employed strategy, a 4-methyl-3-acylpyridine derivative could be formed via a Friedel-Crafts-type acylation. However, the electron-deficient nature of the pyridine ring makes it a poor substrate for classical Friedel-Crafts reactions.

The more viable nucleophilic pyridine approach is therefore the focus of the subsequent precursor synthesis. The key precursors identified through this analysis are a 3-halo-4-methylpyridine (for organometallic formation) and 3-(trifluoromethyl)benzoyl chloride.

Synthesis of Precursor Building Blocks

Synthesis of 4-Methyl-3-substituted Pyridine Scaffolds

The synthesis of a 4-methyl-3-functionalized pyridine, suitable for conversion into the target ketone, can be achieved through various methodologies. These include the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing 4-methylpyridine (B42270) ring.

Classical pyridine synthesis methods can be adapted to produce 4-methyl-3-substituted pyridines.

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com To obtain a 4-methyl-3-substituted pyridine, appropriate precursors would be required, for instance, the condensation of acetaldehyde, ethyl acetoacetate, and ethyl 2-cyanoacetate with ammonia, followed by oxidation and subsequent chemical modifications.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form highly substituted pyridines. wikipedia.orgdrugfuture.com By selecting appropriate starting materials, a 4-methyl-3-acylpyridine derivative could potentially be synthesized.

A formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones has also been described as a practical route to substituted pyridines, including those with a 4-methyl substitution pattern. acs.orgresearchgate.net

A more direct approach involves the functionalization of the readily available 4-methylpyridine (γ-picoline). The key is to introduce a functional group at the 3-position that can be converted into the benzoyl group. A common strategy is the synthesis of 3-bromo-4-methylpyridine (B15001).

One method involves the direct bromination of 4-methylpyridine in the presence of a Lewis acid like aluminum chloride. chemicalbook.com Another established route is a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine (B17607). The amino group can be introduced by nitration of 4-methylpyridine to give 4-methyl-3-nitropyridine, followed by reduction. The 3-amino-4-methylpyridine is then subjected to diazotization and subsequent bromination. google.com

| Starting Material | Reagents | Product | Yield |

| 4-Methylpyridine | 1. AlCl₃, KBr 2. Br₂ | 3-Bromo-4-methylpyridine | 57% |

| 3-Amino-4-methylpyridine | 1. HBr 2. Br₂ 3. NaNO₂ | 3-Bromo-4-methylpyridine | 95% |

This 3-bromo-4-methylpyridine is a crucial intermediate that can be converted into an organometallic reagent for coupling with the acylating agent. guidechem.comsigmaaldrich.cn

While functionalization at the 3-position is more direct, an alternative strategy could involve the transformation of the methyl group of a 3-substituted pyridine. For instance, the ammoxidation of methylpyridines to cyanopyridines is a known industrial process. google.com A hypothetical route could involve the synthesis of 3-(3-trifluoromethylbenzoyl)pyridine followed by methylation at the 4-position, though this is synthetically challenging due to regioselectivity issues. A more plausible, albeit indirect, route could start with the ammoxidation of 4-methylpyridine to 4-cyanopyridine, followed by functionalization at the 3-position and subsequent conversion of the cyano group. chemicalbook.com

Preparation of 3-(Trifluoromethyl)benzoyl Chloride and Analogous Acylating Agents

3-(Trifluoromethyl)benzoyl chloride is the key acylating agent in the proposed synthesis. It is typically prepared from 3-(trifluoromethyl)benzoic acid. The reaction involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A patent also describes the preparation of trifluoromethyl-benzoyl halides from the corresponding trichloromethyl-benzoyl halides by reaction with hydrogen fluoride (B91410). google.com

| Precursor | Reagent | Product |

| 3-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | 3-(Trifluoromethyl)benzoyl chloride |

| 3-(Trifluoromethyl)benzoic acid | Oxalyl chloride ((COCl)₂) | 3-(Trifluoromethyl)benzoyl chloride |

| 3-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride (HF) | 3-(Trifluoromethyl)benzoyl chloride |

Synthesis of 4-Methyl-3-(trifluoromethyl)aniline and Related Aniline (B41778) Precursors

While not a direct precursor for the ketone linkage, 4-Methyl-3-(trifluoromethyl)aniline is a key synthetic intermediate for related structures and its synthesis illustrates important transformations of substituted toluenes. sigmaaldrich.com The primary route to this aniline involves a two-step sequence starting from 2-trifluoromethyl toluene. google.com

The first step is the nitration of 2-trifluoromethyl toluene. The directing effects of the methyl and trifluoromethyl groups guide the incoming nitro group primarily to the C4 position, yielding 4-nitro-2-trifluoromethyl toluene. The subsequent step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid. chemicalbook.com This reaction proceeds with high yield and purity. chemicalbook.com

Table 2: Synthetic Route to 4-Methyl-3-(trifluoromethyl)aniline

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Nitration | 2-Trifluoromethyl toluene | Nitrating agent (e.g., HNO₃) | 4-Nitro-2-trifluoromethyl toluene | High |

| 2. Reduction | 4-Nitro-2-trifluoromethyl toluene | Fe, HCl, H₂O, Heat | 4-Methyl-3-(trifluoromethyl)aniline | ~61% chemicalbook.com |

Direct Synthetic Routes to this compound

Direct routes aim to form the C-C bond between the pyridine ring and the benzoyl carbonyl carbon in a single key step, often through acylation or cross-coupling reactions.

Acylation Reactions and Optimized Reaction Conditions

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the Lewis acid catalyst, which coordinates to the basic pyridine nitrogen. youtube.com However, alternative acylation strategies have been developed. One effective method is the acylation of a metalated pyridine. For instance, 4-methylpyridine can be deprotonated at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate is a potent nucleophile that can react with an acylating agent such as 3-(trifluoromethyl)benzoyl chloride to yield the desired ketone. Reaction conditions, particularly temperature and the choice of base, are critical to control regioselectivity and prevent side reactions. youtube.com

Cross-Coupling Strategies Utilizing Pyridine and Benzoyl Moieties

Modern organometallic chemistry offers powerful tools for constructing aryl-heteroaryl ketones via cross-coupling reactions. These methods typically involve a transition metal catalyst, most commonly palladium. A plausible strategy for synthesizing this compound is a Suzuki-type or Stille-type coupling.

In such a reaction, a pre-functionalized pyridine, for example, 4-methyl-3-pyridylboronic acid or a stannane (B1208499) derivative, is coupled with 3-(trifluoromethyl)benzoyl chloride. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. This approach offers high functional group tolerance and typically proceeds under relatively mild conditions. The synthesis of trifluoromethyl-substituted bi-heterocyclic systems using Sonogashira-type cross-coupling reactions highlights the utility of palladium catalysis for functionalizing halogenated pyrazole (B372694) and pyridine precursors. nih.govresearchgate.net

Table 3: Representative Cross-Coupling Approach

| Pyridine Moiety | Benzoyl Moiety | Catalyst System | Reaction Type |

|---|---|---|---|

| 4-Methyl-3-pyridylboronic acid | 3-(Trifluoromethyl)benzoyl chloride | Pd(PPh₃)₄, Base | Suzuki Coupling |

| 3-Bromo-4-methylpyridine | 3-(Trifluoromethyl)benzoyl stannane | Pd(PPh₃)₄ | Stille Coupling |

Catalytic Approaches (e.g., Ru/photoredox dual catalysis for C-H functionalization)

A cutting-edge strategy for forming the target molecule involves the direct functionalization of a C-H bond on the 4-methylpyridine ring, bypassing the need for halogenation or metalation of the pyridine precursor. nih.gov Dual catalytic systems, particularly those combining a transition metal catalyst with a photoredox catalyst, have enabled such challenging transformations.

In a hypothetical Ru/photoredox dual catalytic cycle, a photoredox catalyst, upon irradiation with light, could generate a reactive 3-(trifluoromethyl)benzoyl radical from a suitable precursor (e.g., the corresponding aldehyde or a redox-active ester). Concurrently, a ruthenium catalyst could coordinate to the 4-methylpyridine, directing the functionalization to the C3 position. The subsequent coupling of the benzoyl radical with the activated pyridine would furnish the desired product. This approach represents a highly atom-economical and efficient synthetic route, although optimizing the specific catalysts, solvents, and light source is crucial for achieving high selectivity and yield. nih.govresearchgate.net The development of such C-H functionalization methods is a significant area of modern organic synthesis, offering novel pathways for the derivatization of heteroaromatic compounds like pyridine. rsc.orgnih.gov

Process Optimization and Scalability Considerations for Academic Synthesis

The optimization and scalability of the proposed synthesis of this compound are crucial for its practical application in an academic research setting, where reproducibility and the ability to generate sufficient quantities of the material are important.

Process Optimization:

The optimization of the Suzuki-Miyaura cross-coupling reaction would be the primary focus, as it is the key bond-forming step. A systematic variation of reaction parameters can be undertaken to maximize the yield and purity of the final product.

The following table outlines a potential optimization strategy:

| Parameter to Optimize | Range of Conditions to be Tested | Analytical Method for Monitoring | Expected Outcome |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | TLC, GC-MS, LC-MS | Identification of the most efficient and cost-effective catalyst. |

| Ligand | PPh₃, XPhos, SPhos, RuPhos | TLC, GC-MS, LC-MS | Determination of the ligand that provides the highest yield and reaction rate. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | TLC, GC-MS, LC-MS | Finding the optimal base for efficient transmetalation without side reactions. |

| Solvent System | Toluene, Dioxane, THF, DME/H₂O mixtures | TLC, GC-MS, LC-MS | Identifying the solvent that provides the best solubility and reaction kinetics. |

| Reaction Temperature | 60 °C, 80 °C, 100 °C, Reflux | TLC, GC-MS, LC-MS | Determining the lowest temperature at which the reaction proceeds efficiently to minimize energy consumption and potential side reactions. |

| Reaction Time | 2h, 6h, 12h, 24h | TLC, GC-MS, LC-MS | Establishing the minimum time required for the reaction to reach completion. |

Scalability Considerations:

Scaling up the synthesis from a milligram to a gram scale in an academic laboratory requires careful consideration of several factors:

Reagent Purity and Stoichiometry: Ensuring the high purity of starting materials, particularly the boronic acid and the benzoyl chloride, is critical for a successful scale-up. The stoichiometry of the reagents should be carefully maintained.

Heat Transfer: As the reaction volume increases, efficient heat transfer becomes more important. The use of a suitable reaction vessel and stirring mechanism is necessary to maintain a uniform temperature throughout the reaction mixture.

Mixing: Adequate mixing is crucial to ensure that the reactants are in close contact, especially in heterogeneous reaction mixtures. The stirring speed may need to be adjusted for larger reaction volumes.

Work-up and Purification: The work-up procedure, including quenching the reaction, extraction, and washing, needs to be adapted for larger volumes. Purification by column chromatography may become more challenging on a larger scale, and alternative methods such as recrystallization should be explored if possible.

Safety: Handling larger quantities of reagents and solvents increases the potential hazards. A thorough risk assessment should be conducted, and appropriate safety precautions, such as performing the reaction in a well-ventilated fume hood and using appropriate personal protective equipment, must be strictly followed.

The following table summarizes key considerations for scaling up the synthesis in an academic setting:

| Factor | Small Scale (mg) | Larger Scale (g) | Considerations for Scale-Up |

| Reaction Vessel | Small round-bottom flask | Larger round-bottom flask or jacketed reactor | Ensure adequate volume and efficient heat transfer. |

| Stirring | Magnetic stir bar | Mechanical stirrer | Ensure efficient mixing of the reaction components. |

| Temperature Control | Heating mantle with thermocouple | Oil bath or heating mantle with overhead stirrer and thermocouple | Maintain precise and uniform temperature control. |

| Purification | Flash column chromatography | Preparative column chromatography or recrystallization | Develop a purification strategy that is efficient and practical for the desired scale. |

| Safety | Standard laboratory precautions | Enhanced safety measures, including potential for inert atmosphere and careful handling of pyrophoric reagents if applicable. | Prioritize safety at all stages of the process. |

Chemical Transformations and Reactivity Profiles of 4 Methyl 3 3 Trifluoromethylbenzoyl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring's reactivity is fundamentally different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. wikipedia.orgyoutube.com

Electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene. wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com

For 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, the substituents on the ring create a complex reactivity landscape:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles primarily to the C-3 and C-5 positions (meta-directing). youtube.com

Methyl Group (C-4) : An electron-donating group that activates the ring and directs electrophiles to the ortho and para positions relative to itself (C-3 and C-5). youtube.com

3-(Trifluoromethylbenzoyl) Group (C-3) : A strongly deactivating group due to the electron-withdrawing nature of the carbonyl and the trifluoromethyl group. youtube.com This group directs incoming electrophiles to the meta position relative to itself (C-5).

Considering these combined influences, the C-5 position is the most likely site for electrophilic attack, as it is favored by all directing groups. However, the cumulative deactivating effects of the nitrogen atom and the benzoyl moiety mean that forcing conditions would be necessary for any substitution to occur, and yields would likely be low.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comnih.gov The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. stackexchange.comlibretexts.org

In the parent this compound, there is no inherent leaving group on the pyridine ring. However, the presence of the strongly electron-withdrawing 3-(trifluoromethylbenzoyl) group enhances the ring's electrophilicity. nih.gov If a derivative of this compound were synthesized with a leaving group, such as a halogen, at the C-2 or C-6 position, it would be highly susceptible to displacement by nucleophiles. The reaction is favored by electron-withdrawing groups that can stabilize the intermediate carbanion. libretexts.orgnih.gov

For example, a hypothetical 2-chloro-4-methyl-3-(3-trifluoromethylbenzoyl)pyridine would be expected to react readily with nucleophiles like alkoxides or amines to yield the corresponding 2-substituted product.

The pyridine ring can be reduced to a piperidine (B6355638) ring, though this typically requires catalytic hydrogenation under pressure or strong reducing agents. A more nuanced transformation is hydroboration, which can yield various partially or fully reduced products.

Hydroboration of pyridine derivatives, often catalyzed by transition metals or other reagents, can lead to the formation of dihydropyridines. strath.ac.uknih.gov The regioselectivity of this addition (e.g., 1,2- vs. 1,4-addition) is dependent on the catalyst, solvent, and the steric and electronic properties of the substituents on the pyridine ring. researchgate.netrsc.org For instance, certain catalysts facilitate a 1,4-hydroboration to produce 1,4-dihydropyridine (B1200194) intermediates. rsc.org These intermediates are valuable synthetic precursors that can be further functionalized. Subsequent reduction of the dihydropyridine (B1217469) intermediate would lead to the corresponding substituted piperidine. It is important to note that many hydroboration reagents can also reduce the ketone functionality, presenting a challenge in chemoselectivity.

Transformations Involving the Ketone Carbonyl Moiety

The ketone group is a highly reactive site for nucleophilic addition and reduction reactions. The reactivity of the carbonyl in this compound is significantly enhanced by the electron-withdrawing trifluoromethyl group on the phenyl ring, which increases the partial positive charge on the carbonyl carbon. nih.gov

The ketone can be readily reduced to the corresponding secondary alcohol, (4-methylpyridin-3-yl)(3-(trifluoromethyl)phenyl)methanol. This transformation can be achieved using a variety of reducing agents. libretexts.orgchemguide.co.uk The choice of reagent is crucial for controlling the selectivity of the reaction, particularly to avoid the reduction of the pyridine ring.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce ketones to alcohols without affecting more robust functional groups like aromatic rings. libretexts.orgchemguide.co.uk This would be the ideal reagent for the selective reduction of the ketone in this molecule.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. While it would effectively reduce the ketone, it may also lead to the reduction of the pyridine ring, resulting in a mixture of products. chemguide.co.uk

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Conditions | Product | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temp | Secondary Alcohol | High (Ketone over Pyridine) |

| Lithium Aluminum Hydride | LiAlH₄ | Dry Ether or THF, followed by acidic workup | Secondary Alcohol | Low (May also reduce pyridine) |

The electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles. masterorganicchemistry.com The addition of a nucleophile results in the formation of a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. libretexts.orgyoutube.com The increased electrophilicity of the carbonyl carbon in this specific molecule, due to the trifluoromethyl group, makes it particularly reactive in these additions. nih.gov

Common nucleophilic addition reactions include:

Grignard Reactions : Addition of an organomagnesium halide (R-MgX) results in the formation of a tertiary alcohol. For example, reacting this compound with methylmagnesium bromide would yield 1-(4-methylpyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)ethanol.

Organolithium Reactions : Similar to Grignard reagents, organolithium compounds (R-Li) add to the ketone to form tertiary alcohols.

Cyanohydrin Formation : The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile synthetic intermediate.

Table 3: Examples of Nucleophilic Addition to the Ketone

| Nucleophile (Reagent) | Intermediate | Final Product (after protonation) | Product Class |

|---|---|---|---|

| Methyl Grignard (CH₃MgBr) | Magnesium Alkoxide | 1-(4-methylpyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)ethanol | Tertiary Alcohol |

| Phenyl Lithium (C₆H₅Li) | Lithium Alkoxide | (4-methylpyridin-3-yl)(phenyl)(3-(trifluoromethyl)phenyl)methanol | Tertiary Alcohol |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a prominent feature in modern chemistry due to the profound effects it imparts on a molecule's properties. Its high electronegativity and steric profile significantly influence the reactivity and stability of the parent molecule.

Stability and Potential for Further Functionalization

The trifluoromethyl group is renowned for its exceptional stability, which stems from the strength of the carbon-fluorine bond. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol. mdpi.com This inherent strength makes the -CF₃ group highly resistant to chemical, thermal, and metabolic degradation. mdpi.com While this stability is often advantageous, the selective transformation of the C-F bonds within a trifluoromethyl group presents a significant synthetic challenge. tcichemicals.comccspublishing.org.cn

Despite the inertness of the C-F bond, methods for its functionalization have been developed, allowing for the transformation of the -CF₃ group into other valuable moieties. These reactions often require specific reagents or catalytic systems to overcome the high activation energy of C-F bond cleavage. rsc.orgresearchgate.net Strategies include reductive defluorination and transformations involving radical intermediates or transition-metal catalysts. ccspublishing.org.cn

Furthermore, the term "trifluoromethylation" can also refer to the introduction of a -CF₃ group onto a molecule. Regioselective C-H trifluoromethylation of pyridine rings, for instance, is an efficient method for synthesizing organofluorine compounds, though controlling the regioselectivity can be difficult due to the high reactivity of the trifluoromethyl radical. researchgate.netchemrxiv.org

Table 1: Bond Properties of the Trifluoromethyl Group

| Property | Value/Description | Source |

| C-F Bond Dissociation Energy | ~485.3 kJ/mol | mdpi.com |

| Stability | High stability to chemical, electrochemical, thermal, and photochemical degradation. | mdpi.com |

| Functionalization | Challenging due to strong C-F bonds, but achievable via radical, photochemical, or transition-metal-catalyzed pathways. | ccspublishing.org.cnrsc.orgresearchgate.net |

Electronic Influence on Adjacent Aromatic Systems

The trifluoromethyl group exerts a powerful electronic influence on adjacent aromatic systems, primarily through a strong electron-withdrawing inductive effect (-I effect). nih.gov With a Hammett constant (σp) of 0.54, the -CF₃ group significantly decreases the electron density of the aromatic ring to which it is attached. nih.gov

This electron-withdrawing nature has several important consequences for the reactivity of the molecule:

Activation of Electrophilic Sites : The -CF₃ group enhances the reactivity of adjacent electrophilic functional groups. nih.gov

Deactivation of Aromatic Rings : It deactivates the aromatic ring towards electrophilic substitution. mdpi.com

Increased Acidity : Protons on the aromatic ring or on adjacent alkyl groups become more acidic.

Influence on Reaction Mechanisms : The strong electronegativity can trigger or influence reaction pathways. For example, in some trifluoromethyl-substituted pyridines, it can facilitate intramolecular nucleophilic aromatic substitution reactions. nih.gov

In the context of this compound, the trifluoromethyl group on the benzoyl ring significantly impacts the electronic properties of both the phenyl and the pyridine rings, influencing its interactions and chemical reactivity. mdpi.comrsc.org

Table 2: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Source |

| Electronic Effect | Strong electron-withdrawing group (-I effect) | nih.gov |

| Hammett Constant (σp) | 0.54 | nih.gov |

| Impact on Aromatic Ring | Deactivates the ring towards electrophilic attack and alters its overall electron density. | mdpi.com |

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of reactions involving this compound and related structures is crucial for predicting their behavior and designing new synthetic pathways. Key mechanistic pathways include those mediated by radicals and those catalyzed by transition metals.

Radical-Mediated Pathways

Reactions involving the trifluoromethyl group often proceed through radical intermediates. The trifluoromethyl radical (•CF₃) is a key species in many trifluoromethylation reactions. rsc.org These reactions can be initiated by various means, including light promotion, which can generate a •CF₃ radical from a suitable precursor like Langlois' reagent (sodium triflinate). acs.org

A general proposed mechanism for a light-mediated radical trifluoromethylation involves:

Radical Generation : A trifluoromethyl source undergoes oxidation or reduction to generate a trifluoromethyl radical (•CF₃). acs.org

Radical Addition : The •CF₃ radical adds to the aromatic substrate (e.g., a pyridine ring). acs.orgresearchgate.net

Intermediate Formation : This addition creates a new radical intermediate. acs.org

Oxidation and Rearomatization : The intermediate is oxidized, followed by a loss of a proton to restore aromaticity, yielding the trifluoromethylated product. acs.org

The involvement of radical species in these pathways is often confirmed through radical scavenging experiments using agents like TEMPO. researchgate.net

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium and copper, are widely used to catalyze reactions involving the formation of C-CF₃ bonds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions offer a powerful way to synthesize trifluoromethylated arenes under controlled conditions. d-nb.infonih.gov

A potential catalytic cycle for a Palladium(II)/Palladium(IV)-catalyzed aryl trifluoromethylation can be outlined as follows: d-nb.infonih.gov

Formation of a Pd(II)-Aryl Complex : The cycle begins with the formation of a Pd(II) complex with the aryl substrate, which can occur via C-H activation or transmetalation. d-nb.info

Reaction with CF₃ Source : This complex reacts with a trifluoromethylating agent (e.g., TMSCF₃) to yield a PdII(aryl)(CF₃) intermediate. d-nb.info

Oxidation : The Pd(II) intermediate undergoes a two-electron oxidation to a high-valent Pd(IV) species.

Reductive Elimination : The final step is a bond-forming reductive elimination from the Pd(IV) complex, which releases the trifluoromethylated aryl product and regenerates the active Pd(II) catalyst. d-nb.info

Copper-catalyzed mechanisms may involve the reaction of aryl-Cu species with photogenerated trifluoromethyl radicals. d-nb.info The specific mechanism often depends on the choice of metal, ligands, and the trifluoromethylating agent. beilstein-journals.org

Derivatization Strategies for Analog Development

The core structure of this compound can be modified to produce a wide range of analogs with potentially new properties. Derivatization often targets reactive functional groups within the molecule. Common strategies include the formation of thiourea (B124793) and oxazolidinone derivatives.

Thiourea Derivatives : Thioureas are versatile compounds often synthesized from the reaction of an isothiocyanate with a primary amine. analis.com.myorganic-chemistry.org A general synthetic route to prepare a benzoyl thiourea derivative involves a two-step, one-pot procedure: curresweb.comresearchgate.net

Formation of a benzoyl isothiocyanate intermediate by reacting a benzoyl chloride with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate).

In-situ reaction of the benzoyl isothiocyanate with a suitable amine to yield the final N-benzoyl-N'-substituted thiourea derivative. curresweb.com

Table 3: General Synthesis of Benzoyl Thiourea Derivatives

| Step | Reactants | Product | Source |

| 1 | Benzoyl chloride, Ammonium (B1175870) or Potassium Thiocyanate | Benzoyl isothiocyanate (intermediate) | curresweb.com |

| 2 | Benzoyl isothiocyanate, Primary Amine | N-Benzoyl-N'-substituted thiourea | curresweb.comresearchgate.net |

Oxazolidinone Derivatives : Oxazolidinones are an important class of heterocyclic compounds. researchgate.netnih.gov Their synthesis can be achieved through various routes, including the cyclization of amino alcohols with phosgene (B1210022) equivalents or the reaction of epoxides with isocyanates. organic-chemistry.org A common method involves the reaction of an aniline (B41778) derivative with epichlorohydrin, followed by cyclization to form the oxazolidinone ring. orientjchem.org The resulting structure can then be further functionalized. organic-chemistry.orgorientjchem.org

Table 4: Example Synthesis of a Phenyl Oxazolidinone Derivative

| Step | Reactants | Intermediate/Product | Source |

| 1 | Aniline derivative, (R)-epichlorohydrin | N-[3-Chloro-2-(R)-hydroxypropyl]-aniline derivative | orientjchem.org |

| 2 | N-[3-Chloro-2-(R)-hydroxypropyl]-aniline derivative, Carbonyl diimidazole | (5R)-5-(Chloromethyl)-3-phenyl-2-oxazolidinone | orientjchem.org |

| 3 | (5R)-5-(Chloromethyl)-3-phenyl-2-oxazolidinone, Amine/other nucleophile | Further derivatized oxazolidinone | orientjchem.org |

These derivatization strategies allow for systematic modification of the parent compound to explore structure-activity relationships and develop new chemical entities.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

To date, a complete single crystal X-ray diffraction study for 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine has not been reported in publicly accessible databases. Such a study would be invaluable for definitively determining its crystallographic parameters and understanding its solid-state behavior. The following sections outline the key analyses that would be performed in such an investigation.

Determination of Crystal System and Space Group

The initial step in a single crystal X-ray diffraction analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges a, b, c and the angles between them α, β, γ). The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements present within the unit cell. This information is fundamental to understanding the packing of the molecules in the crystal.

Hypothetical Data Table: Crystal System and Space Group

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

Analysis of Unit Cell Parameters and Molecular Conformation in the Solid State

Hypothetical Data Table: Unit Cell Parameters and Key Torsion Angles

| Parameter | Value |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Pyridine-Benzoyl Torsion Angle (°) | To be determined |

Characterization of Intermolecular Interactions and Crystal Packing

A detailed examination of the crystal packing would elucidate the non-covalent interactions that stabilize the crystal lattice. These interactions can include hydrogen bonding networks, where a hydrogen atom is shared between two electronegative atoms, and π-π stacking interactions between the aromatic rings of adjacent molecules. The presence and nature of a trifluoromethyl group can also lead to specific intermolecular contacts involving fluorine atoms. Understanding these interactions is crucial for predicting properties such as melting point, solubility, and polymorphism.

Advanced Spectroscopic Characterization for Structural Confirmation

While X-ray diffraction provides a definitive solid-state structure, advanced spectroscopic techniques are essential for confirming the structure in solution and for probing its dynamic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the atoms within the this compound molecule. These experiments would allow for the unambiguous assignment of all proton and carbon signals in the NMR spectrum.

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of the compound in its crystalline form. For instance, ssNMR can be used to study polymorphism and to characterize intermolecular interactions in the solid state, which would complement the data obtained from X-ray diffraction.

Vibrational Spectroscopy (e.g., FT-Raman) in Mechanistic Contexts

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of a molecule. The FT-Raman spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the C=O of the benzoyl group, the C-N and C=C bonds of the pyridine (B92270) ring, and the C-F bonds of the trifluoromethyl group. In mechanistic studies, changes in the FT-Raman spectrum could be used to monitor chemical reactions or conformational changes in real-time.

Conformational Preferences and Dynamics in Solution and Solid State

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a significant gap in the experimental data concerning the conformational preferences and dynamics of this compound. To date, no specific studies detailing the crystal structure or in-depth solution-state conformational analysis of this particular compound have been published.

In the absence of experimental data, theoretical modeling and computational chemistry would be required to predict the likely low-energy conformations in both the solid state and in various solvents. Such studies would typically involve quantum mechanical calculations to determine rotational energy barriers and identify stable conformers. Factors such as steric hindrance between the methyl group on the pyridine ring and the substituents on the benzoyl ring, as well as electrostatic interactions involving the nitrogen atom, the carbonyl group, and the trifluoromethyl group, would play a crucial role in defining the conformational landscape.

In the solid state, crystal packing forces would be expected to lock the molecule into a single, low-energy conformation. The specific arrangement would be influenced by intermolecular interactions such as π-π stacking of the aromatic rings and dipole-dipole interactions.

In solution, the molecule would likely exist as a dynamic equilibrium of multiple conformers. The relative populations of these conformers would be dependent on the solvent's polarity and its ability to stabilize different molecular arrangements. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like Nuclear Overhauser Effect (NOE), would be invaluable in providing experimental insights into the predominant solution-state conformations and the dynamics of their interconversion.

Until dedicated crystallographic and spectroscopic studies are conducted on this compound, its precise conformational preferences and dynamic behavior in both the solid state and in solution remain an area for future investigation.

Theoretical and Computational Chemistry of 4 Methyl 3 3 Trifluoromethylbenzoyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and other key characteristics with high accuracy.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, the distribution of these orbitals would likely show the HOMO localized on the more electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the electron-withdrawing benzoyl and trifluoromethyl groups. This distribution is key to understanding how the molecule interacts with other reactants. wikipedia.org

Table 1: Frontier Molecular Orbital (FMO) Parameters (Hypothetical Data) This table is for illustrative purposes as specific experimental or calculated values for this compound were not found in the provided search results.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.deajchem-a.com It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Different colors on the MEP map indicate regions of varying potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive potential, electron-deficient, which are prone to nucleophilic attack. nih.gov

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying them as sites for electrophilic interaction. ajchem-a.comresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms and the trifluoromethyl group, indicating sites for nucleophilic interaction. researchgate.net The MEP provides a robust guide for understanding intermolecular interactions and predicting how the molecule will bind to a receptor or substrate. mdpi.com

Computational methods can model the entire pathway of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. DFT calculations are frequently employed to locate and verify transition states by analyzing their vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net For a molecule like this compound, this could be applied to model its synthesis via nucleophilic aromatic substitution or its metabolic degradation pathways. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com This allows for the exploration of a molecule's conformational landscape, revealing its flexibility and the different shapes it can adopt. For this compound, MD simulations could be used to study the rotation around the single bonds connecting the pyridine, carbonyl, and phenyl groups. nih.gov Understanding this conformational flexibility is vital, as a molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site. nih.gov

Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the activity. This model can then be used to predict the activity of new, untested compounds. For a class of compounds including this compound, a QSAR model could help in designing new derivatives with enhanced potency by identifying which structural features are most important for their biological function. researchgate.net

Computational Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools to predict not only if a reaction will occur but also where it will occur on a molecule—a concept known as regioselectivity. researchgate.net As discussed, FMO theory and MEP analysis are primary methods for this purpose. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov For instance, in reactions involving 3,4-pyridynes, which are related intermediates, DFT calculations can predict how substituents influence the aryne distortion, thereby controlling the regioselectivity of nucleophilic additions. nih.gov Similarly, for this compound, these computational models can predict which position on the pyridine or phenyl ring is most susceptible to substitution or addition reactions, guiding synthetic efforts and explaining observed product distributions. mdpi.com

Biological Activity and Mechanistic Insights in Preclinical Research

In Vitro Biological Screening of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine and its Derivatives

In vitro studies are fundamental in characterizing the biological activity of a compound. For this compound and its derivatives, these have included enzyme inhibition assays, receptor binding studies, and cell-based functional assays to determine their effects at a molecular and cellular level.

Research into the enzyme inhibition profile of compounds structurally related to this compound has primarily focused on protein kinases, particularly tyrosine kinases.

Tyrosine Kinases : Derivatives featuring a pyridine (B92270) core, such as imidazo[4,5-c]pyridines, have been designed and synthesized as inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Structure-activity relationship (SAR) studies on these series revealed that the imidazo[4,5-c]pyridine scaffold demonstrated significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomers. nih.gov Furthermore, other pyridine-based structures, like 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, were identified as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK pathway. nih.gov

Interactive Data Table: Enzyme Inhibition by Pyridine Derivatives

| Enzyme Target | Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Imidazo[4,5-c]pyridines | Showed significantly higher inhibitory activity compared to isomeric scaffolds. | nih.gov |

| Extracellular Signal-Regulated Kinase (ERK) | 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas | Identified as potent and selective inhibitors targeting a downstream component of the MAPK pathway. | nih.gov |

The P2X7 receptor, an ATP-gated ion channel, has been a significant target for derivatives of this chemical series. The P2X7 receptor is a key mediator in neuroinflammation, making it a target of interest for various neurological conditions. nih.govnih.gov

P2X7 Receptor Antagonism : Studies have established that pyridine-based structures are potent P2X7 receptor antagonists. acs.org Specifically, research has confirmed that benzamide (B126) derivatives, particularly those with a 2-chloro-3-trifluoromethyl substitution pattern on the benzamide ring, are preferred for high P2X7 potency. acs.org The presence of a methyl group on the pyridine or an associated ring system was also shown to improve potency. acs.org These compounds have been used as tools in preclinical studies to investigate the role of P2X7 in conditions like Parkinson's disease, where receptor binding is associated with neuroinflammation. nih.govresearchgate.net

Interactive Data Table: P2X7 Receptor Binding Profile

| Receptor Target | Structural Feature for High Potency | Therapeutic Relevance | Reference |

|---|---|---|---|

| P2X7 Receptor | 2-Chloro-3-trifluoromethyl benzamide substituent | Modulation of neuroinflammation | nih.govacs.org |

The functional consequences of the enzymatic and receptor interactions of these compounds have been assessed in various cell-based assays.

Angiogenesis : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated for their ability to inhibit angiogenesis in vivo using the chick chorioallantoic membrane (CAM) model. nih.gov Several compounds in this series efficiently blocked the formation of new blood vessels. nih.gov

DNA Cleavage : The same series of piperidine-carboxamide derivatives were also assessed for their ability to interact with and cleave DNA. nih.gov When incubated with calf thymus DNA, certain derivatives exhibited significant DNA cleavage activity, suggesting a potential cytotoxic mechanism. nih.gov Compounds designated 10a, 10b, 10c, 12b, 14b, and 14c were noted for showing significant activity in both anti-angiogenic and DNA cleavage assays. nih.gov

Interactive Data Table: Functional Assay Results for Pyridine Derivatives

| Assay | Derivative Class | Active Compounds | Observed Effect | Reference |

|---|---|---|---|---|

| Anti-Angiogenesis (CAM Model) | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides | 10a, 10b, 10c, 12b, 14b, 14c | Efficiently blocked blood vessel formation. | nih.gov |

| DNA Cleavage | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides | 10a, 10b, 10c, 12b, 14b, 14c | Exhibited significant DNA cleavage activity. | nih.gov |

Molecular Mechanisms of Action (MOA)

Understanding the molecular interactions between a compound and its biological target is crucial for rational drug design and development. The trifluoromethyl and pyridine moieties of the core structure play key roles in these interactions.

The binding of small molecules to proteins is governed by a combination of forces, including hydrophobic interactions and hydrogen bonding.

Hydrophobic Pockets : The trifluoromethyl group (-CF3) significantly enhances the lipophilicity of a molecule, promoting interactions with hydrophobic pockets within protein binding sites. nih.gov These hydrophobic pockets are crucial for ligand binding and often function as catalytic centers. nih.govrsc.org The benzoyl portion of the molecule can fit into these nonpolar regions, displacing water molecules and forming favorable van der Waals interactions.

Hydrogen Bonding : The pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Furthermore, C-H groups on the pyridine ring can act as weak hydrogen bond donors. nih.gov Studies on related kinase inhibitors have emphasized the importance of specific hydrogen bond interactions within the enzyme's binding pocket for achieving high potency and selectivity. nih.gov These directional interactions help to properly orient the inhibitor within the active site for optimal effect.

By inhibiting specific enzymes or receptors, this compound and its derivatives can modulate critical biochemical signaling pathways.

P2X7 Receptor Pathway : Inhibition of the P2X7 receptor blocks the influx of cations like Ca2+ that occurs upon ATP binding. nih.gov This prevents the subsequent activation of downstream kinases such as protein kinase C (PKC), calcium-calmodulin kinase II (CaMKII), and pathways including phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT). nih.gov As P2X7 activation is linked to the formation of the inflammasome and the release of proinflammatory cytokines like IL-1β, its inhibition represents a mechanism for controlling neuroinflammation. acs.org

ERK/MAPK Pathway : Direct inhibition of kinases like ERK by pyridine derivatives blocks a central node in the regulation of cellular processes such as proliferation and survival. nih.gov The ERK/MAPK pathway is frequently hyperactivated in various cancers, and its inhibition is a validated therapeutic strategy. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For this compound, SAR studies would focus on understanding how alterations to its core components—the trifluoromethyl group, the pyridine ring, and the benzoyl moiety—influence its interaction with biological targets.

The trifluoromethyl (-CF3) group is a critical substituent in drug design, often incorporated to enhance a molecule's physicochemical and biological properties. bohrium.com Its presence on the benzoyl ring of this compound is expected to significantly influence the compound's lipophilicity and target interactions.

Enhanced Lipophilicity : Fluorine is the most electronegative element, and its incorporation into organic molecules can increase lipophilicity, which may improve membrane permeability and absorption. researchgate.netnih.gov The -CF3 group is notably more lipophilic than a hydrogen or a methyl group, a property that can facilitate the transport of the compound across biological membranes to reach its target site. mdpi.com However, the enhancement of lipophilicity by trifluorination is position-dependent; it is most pronounced when the group is in the alpha-position relative to a functional group. nih.gov

Target Interaction : The strong electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the benzoyl ring. researchgate.netmdpi.com This can modulate the strength of interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the binding pocket of a biological target. researchgate.netmdpi.com Furthermore, the -CF3 group is bulkier than a methyl group, which can lead to improved binding affinity and selectivity through enhanced hydrophobic and van der Waals interactions. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by oxidative enzymes in the liver. nih.gov This increased metabolic stability can prolong the compound's half-life and duration of action in the body. mdpi.com

The pyridine and benzoyl rings are key scaffolds that can be modified to fine-tune the biological activity of the compound. SAR studies systematically explore the effects of adding, removing, or changing substituents at various positions on these rings. nih.gov

Pyridine Moiety : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial for anchoring the molecule to its biological target. The position and nature of substituents on the pyridine ring can influence its basicity and steric profile. For instance, modifying the 4-methyl group could impact selectivity and potency. Studies on related pyridine derivatives show that even small changes, such as altering the position of a substituent, can significantly affect biological activity. jyu.firesearchgate.net

Benzoyl Moiety : The position of the trifluoromethyl group on the benzoyl ring is critical. Moving it from the meta (3-position) to the ortho or para position would likely alter the molecule's conformation and electronic distribution, thereby affecting its binding affinity. Introducing other substituents, such as halogens (Cl, Br) or methoxy (B1213986) groups (-OCH3), on the benzoyl ring could further modulate activity. nih.gov For example, in other molecular scaffolds, increasing the number of methoxy groups has been shown to increase antiproliferative activity. nih.gov

The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a specific biological target. The interaction between a drug and its receptor is often compared to a lock and key, where a specific molecular geometry is required for a productive binding event. For this compound, the relative orientation of the pyridine and benzoyl rings is a key conformational feature.

The rotational freedom around the single bond connecting the benzoyl carbonyl group and the pyridine ring allows the molecule to adopt various conformations. However, it is likely that only a specific, low-energy conformation, often termed the "bioactive conformation," is responsible for its biological effect. This conformation would orient the key interacting groups (e.g., the pyridine nitrogen, the carbonyl oxygen, and the trifluoromethyl group) in the optimal positions to fit within the target's binding site. Conformational studies, typically performed using computational modeling and techniques like X-ray crystallography, would be necessary to identify this bioactive conformation and guide the design of more rigid, potent analogs.

Preclinical Pharmacokinetic and Metabolic Stability Studies (In Vitro and Animal Models)

Preclinical pharmacokinetic studies are essential to evaluate how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov These studies are critical for predicting the compound's behavior in humans. nih.gov

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily located in the liver. springernature.com This is commonly assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like the Cytochrome P450 (CYP450) superfamily. nih.gov The stability of this compound would be evaluated by incubating it with liver microsomes from different species, including humans and common preclinical models (rat, dog, mouse), to identify potential inter-species differences in metabolism. nih.govnih.gov

The rate of disappearance of the parent compound over time is measured to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). springernature.comnih.gov A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes This table presents hypothetical data for illustrative purposes.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Percent Remaining (at 60 min) |

|---|---|---|---|

| Human | 55 | 22.5 | 46% |

| Dog | 25 | 49.8 | 19% |

| Rat | 42 | 29.4 | 37% |

| Mouse | 18 | 69.1 | 9% |

The in vitro intrinsic clearance data obtained from microsomal stability assays are used to predict the in vivo hepatic clearance (CLh) in preclinical species. nih.gov This process, known as in vitro-in vivo extrapolation (IVIVE), involves using physiological scaling factors that account for liver weight and microsomal protein content per gram of liver. nih.govnih.gov

The "well-stirred" model is commonly used to predict hepatic clearance from intrinsic clearance, also considering factors like hepatic blood flow and the fraction of the drug unbound to plasma proteins. nih.gov Predicting hepatic clearance helps in anticipating the compound's systemic exposure and half-life in animals, which is crucial for designing subsequent in vivo efficacy and toxicology studies. nih.gov An accurate prediction can reduce the risk of drug candidates failing in later development stages due to poor pharmacokinetic properties. springernature.com

Table 2: Illustrative Predicted In Vivo Hepatic Clearance of this compound This table presents hypothetical data derived from the in vitro results in Table 1 for illustrative purposes.

| Species | Predicted Hepatic Clearance (mL/min/kg) | Predicted Extraction Ratio |

|---|---|---|

| Dog | 22.4 | High |

| Rat | 31.7 | Moderate |

| Mouse | 62.2 | High |

Assessment of Brain Penetration and Blood-Brain Barrier Distribution in Animal Models

No studies detailing the brain penetration or blood-brain barrier distribution of this compound in animal models were identified.

Plasma Exposure, Clearance, and Half-life in Animal Pharmacokinetic Studies

Pharmacokinetic data, including plasma exposure, clearance rates, and the biological half-life of this compound in any animal model, are not available in the public domain.

Volume of Distribution in Animal Models

There are no available data on the volume of distribution of this compound in preclinical animal studies.

Preclinical Drug-Target Engagement Methodologies

Methodologies for assessing the engagement of this compound with its biological target in a preclinical setting have not been described in the literature.

Research Applications and Future Directions

Utility as a Synthetic Building Block for Complex Molecules

The pyridine (B92270) ring is a fundamental scaffold in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org Compounds featuring a trifluoromethylpyridine (TFMP) structure, in particular, are crucial intermediates in the development of a wide range of commercially important products. nih.govresearchoutreach.org 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine serves as a highly functionalized building block. Its distinct substitution pattern provides a pre-engineered core that can be incorporated into larger, more complex molecular architectures. The presence of reactive sites, such as the ketone group and the aromatic rings, allows for further chemical modifications through reactions like palladium-catalyzed cross-coupling, enabling the construction of intricate molecular frameworks. nih.gov The unique electronic properties conferred by the trifluoromethyl group can significantly influence the reactivity and properties of the resulting complex molecules. mdpi.com

Design and Development of Advanced Chemical Probes for Biological Systems

There is a growing interest in developing novel fluorescent probes for bioimaging, and trifluoromethyl-substituted pyridine structures have emerged as promising candidates. nih.gov The design of such probes often relies on creating a "push-pull" system, where electron-donating and electron-withdrawing groups are placed at opposite ends of a molecule to modulate its photophysical properties. nih.govresearchgate.net

The structure of this compound inherently contains an electron-donating methyl group and a strongly electron-withdrawing trifluoromethylbenzoyl group. This configuration could be exploited to develop novel chemical probes. By strategically modifying the scaffold, for instance, by introducing additional fluorophores or environmentally sensitive groups, it is possible to create advanced probes for visualizing specific cellular components, such as lipid droplets, or for sensing changes in the cellular microenvironment. nih.govresearchgate.net The development of sulfonyl fluoride-containing ligands has also shown promise in creating chemical probes to study protein interactions, a strategy that could be adapted to derivatives of this scaffold. rsc.org

Contributions to Lead Compound Identification and Optimization in Medicinal Chemistry Research

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comacs.org Its incorporation is a well-established strategy for transforming a promising hit compound into a viable drug candidate. mdpi.com Pyridine derivatives are also ubiquitous in drug discovery, forming the core of countless therapeutic agents. enpress-publisher.commdpi.com

This compound represents a valuable scaffold for lead optimization. Medicinal chemists can use this core structure as a starting point and systematically modify different parts of the molecule to enhance its biological activity and pharmacokinetic profile. For example, in the development of kinase inhibitors, converting a methyl group on a pyridine ring to a trifluoromethyl group has been shown to increase potency significantly. nih.gov This compound provides a platform to explore such structure-activity relationships (SAR) in the pursuit of new therapeutics for a range of diseases, from cancer to viral infections. frontiersin.orgresearchgate.net

Potential as a Scaffold for Novel Compound Library Synthesis

The generation of compound libraries with high structural diversity is essential for identifying new lead compounds in drug discovery. nih.gov The this compound scaffold is ideally suited for this purpose due to its multiple points for diversification. Both the pyridine and the phenyl rings can be functionalized, the ketone can be transformed into various other functional groups, and the methyl group can be modified.

This versatility allows for the rapid, automated synthesis of large libraries of related compounds. whiterose.ac.uk By employing techniques such as parallel synthesis, researchers can systematically explore the chemical space around this core structure to identify molecules with desired biological activities. The use of functionalized pyridine building blocks is a key strategy in generating these diverse libraries for high-throughput screening. whiterose.ac.ukresearchgate.net

Table 1: Potential Diversification Points for Library Synthesis

| Position/Group | Potential Modifications | Synthetic Reaction Examples |

|---|---|---|

| Ketone Carbonyl | Reduction to alcohol, reductive amination, Wittig reaction | Sodium borohydride (B1222165) reduction, Leuckart reaction, Wittig olefination |

| Pyridine Ring | N-oxidation, additional substitution | m-CPBA oxidation, electrophilic aromatic substitution |

| Phenyl Ring | Additional substitution (e.g., halogenation, nitration) | Electrophilic aromatic substitution |

Exploration of Uncharted Reactivity and Derivatization Opportunities

The unique arrangement of functional groups in this compound presents opportunities for exploring novel chemical reactions. The reactivity of trifluoromethyl ketones is a subject of ongoing research, with recent developments showing they can undergo reactions like defluorinative carboimination to produce otherwise difficult-to-access α,α-difluoroimines. chemrxiv.orgrsc.org

Investigating the reactivity of the ketone in this specific molecular context could lead to new synthetic methodologies. Derivatization could involve:

Reduction of the ketone to form a chiral alcohol, which could serve as a precursor for new chiral ligands or biologically active molecules.

Conversion to heterocyclic systems by reacting the ketone with dinucleophiles, leading to novel fused-ring systems.

Enolate chemistry to introduce substituents at the carbon adjacent to the pyridine ring.

These explorations could expand the synthetic utility of this compound and its derivatives.

Advanced Computational Approaches for Rational Compound Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds. For this compound, computational methods can be applied in several ways:

Molecular Docking: To predict how derivatives of this scaffold might bind to the active sites of biological targets like enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a library of compounds with their biological activity, guiding the design of more potent molecules. nih.gov

Interaction Energy Calculations: To understand the nature of intermolecular interactions, particularly those involving the trifluoromethyl group, which can be crucial for crystal packing and receptor binding. researchgate.net

Density Functional Theory (DFT) Calculations: To predict photophysical properties, aiding in the design of new fluorescent probes based on this scaffold. researchgate.net

These computational approaches enable a more rational and efficient design process, reducing the need for extensive trial-and-error synthesis.

Integration with Emerging Synthetic Methodologies and Catalysis

The field of organic synthesis is constantly evolving, with new methods offering milder and more efficient ways to construct and modify molecules. researchgate.net The synthesis and functionalization of this compound and its derivatives can benefit from these advances. Emerging strategies for the late-stage functionalization of pyridines, for instance, could allow for precise modification of the pyridine ring without needing to rebuild the molecule from scratch. acs.orginnovations-report.com

Furthermore, novel catalytic systems, such as those based on rhodium for C-H activation, provide new routes to highly substituted pyridines. nih.gov Photoredox catalysis is another emerging area that enables unique transformations, such as the α-trifluoromethoxylation of ketones, which could potentially be adapted for derivatives of this compound. nih.gov Integrating these modern synthetic tools will be crucial for fully realizing the potential of the this compound scaffold in creating novel and valuable molecules. eurekalert.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine?

The synthesis typically involves multi-step reactions, including trifluoromethylation and benzoylation. A three-step approach for analogous trifluoromethylpyridines involves halogenation, trifluoromethyl group introduction via CuCF3-mediated reactions, and subsequent coupling with benzoyl derivatives . Key intermediates, such as chlorinated pyridine precursors, are critical for regioselective functionalization. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid side products like dehalogenated byproducts .

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

- FTIR : Pyridine derivatives are effective probes for Brønsted/Lewis acid site analysis. The C=O stretch of the benzoyl group (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) provide insights into electronic effects from the trifluoromethyl group .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR can resolve methyl and aromatic proton environments, with coupling patterns indicating substituent positioning .

Q. What stability considerations are critical during storage and handling?

The compound’s stability is influenced by moisture sensitivity (due to the benzoyl group) and thermal degradation. Storage under inert gas (e.g., N₂) at -20°C is recommended. Differential scanning calorimetry (DSC) studies of similar trifluoromethylpyridines show decomposition onset temperatures >150°C, suggesting moderate thermal stability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyridine ring’s meta position. Computational studies (DFT) on analogous systems reveal lowered LUMO energies at the 2- and 4-positions, favoring nucleophilic substitution at these sites. Experimental validation using halogenation reactions shows preferential substitution at the 5-position under kinetic control .

Q. What mechanistic pathways explain competing side reactions during benzoylation?

Competing acylation at the pyridine nitrogen vs. the 3-position can occur. Steric hindrance from the methyl group at the 4-position favors benzoylation at the 3-position. Kinetic studies using in-situ FTIR monitoring suggest that Lewis acid catalysts (e.g., AlCl₃) accelerate benzoylation while minimizing N-acylation byproducts .

Q. How can computational modeling predict binding affinities for pharmacological targets?

Molecular docking of this compound with kinase enzymes (e.g., EGFR) reveals strong hydrophobic interactions between the trifluoromethyl group and conserved leucine residues. QSAR models for pyridine derivatives highlight the importance of logP (optimal ~2.5) and polar surface area (<90 Ų) for blood-brain barrier penetration in CNS drug candidates .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in trifluoromethylation: How to reconcile discrepancies?

Studies using CuCF3 for trifluoromethylation report varying yields (40–85%) due to solvent polarity and catalyst purity. Reproducibility requires strict control of anhydrous conditions (e.g., DMF vs. DMSO) and catalyst pre-activation with 1,10-phenanthroline. Cross-referencing XRD data of intermediates can validate reaction progress .

Methodological Recommendations

Q. What protocols mitigate purification challenges for this compound?

Q. How to analyze trace impurities in synthesized batches?

LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water gradient elution resolves impurities (e.g., dehalogenated analogs). Limit of detection (LOD) for halogenated byproducts is <0.1% .

Application-Oriented Questions

Q. What in vitro assays validate its potential as a kinase inhibitor?

ATP-competitive inhibition assays (e.g., EGFR-TK) show IC₅₀ values in the nanomolar range. Fluorescence polarization assays using FITC-labeled ATP analogs confirm displacement efficiency (>70% at 10 µM). Counter-screening against off-target kinases (e.g., Src) ensures selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.